![molecular formula C21H28N4O2 B2381168 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097858-51-8](/img/structure/B2381168.png)
2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a derivative of 2-piperidinone . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of 2-piperidinone derivatives, such as the compound , has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidinone ring attached to a hydroxycyclohexyl group and a pyridinyl group. The piperidinone ring serves as a key precursor for the synthesis of multi-substituted piperidines and medicinally relevant compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of the piperidinone ring and the attachment of the hydroxycyclohexyl and pyridinyl groups . The reactions exhibit exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .Scientific Research Applications
Chemical Synthesis and Stereochemistry
2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is related to compounds involving piperidine, a common motif in chemical synthesis. For example, piperidine enamines of 2-methylcyclohexanone react with ethyl azodicarboxylate and phenyl isocyanate to yield specific cyclohexanone derivatives with significant yields, demonstrating the selectivity and stereochemical outcomes of reactions involving piperidine structures (Colonna et al., 1970). This reflects the potential for designing stereochemically controlled reactions using similar compounds.
Heterocyclic Compound Synthesis
Piperidine also plays a crucial role in the synthesis of heterocyclic compounds. For instance, the reaction of cyclohexyl isocyanide with aldehydes and 1,3-dicarbonyl compounds catalyzed by piperidine leads to the efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives, showcasing the utility of piperidine in facilitating the synthesis of complex heterocyclic structures (Fan et al., 2007).
Biological Relevance
The biological relevance of piperidine derivatives is evident in their potential pharmaceutical applications. For example, a pyrrolidine derivative of carvotacetone and selected monoterpenes demonstrated significant anti-microbial and anti-fungal properties, highlighting the importance of such structures in developing new therapeutic agents (Masila et al., 2020).
Zwitterionic Intermediates
The synthesis of zwitterionic pyridazine derivatives involves ethyl 2-piperidine-carboxylate, indicating the versatility of piperidine-containing compounds in generating zwitterionic intermediates with potential applications in various chemical syntheses (Yamazaki et al., 1971).
Future Directions
The future directions for this compound could involve further exploration of its biological properties and potential applications in pharmaceuticals. The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20-4-2-1-3-19(20)24-13-9-16(10-14-24)15-25-21(27)6-5-18(23-25)17-7-11-22-12-8-17/h5-8,11-12,16,19-20,26H,1-4,9-10,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCHHXBYCVTOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
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